Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate
Description
Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound featuring a bicyclic scaffold with a tert-butyl carbamate protecting group, a methyl substituent at position 3, and an oxygen atom (oxa) at position 2. Its molecular formula is C₁₄H₂₆N₂O₃ (calculated monoisotopic mass: 256.17868 Da), as inferred from structurally related compounds in . This compound is of interest in medicinal chemistry as a versatile scaffold for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring constrained geometries .
Properties
IUPAC Name |
tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11-9-16(12(17)19-13(2,3)4)14(10-18-11)5-7-15-8-6-14/h11,15H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFOJQQYDXGWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2(CCNCC2)CO1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of a diaza compound with an oxa compound in the presence of a base can lead to the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the diazaspiro ring.
Substitution: Nucleophilic substitution reactions can occur at the ester group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can result in the formation of various substituted spirocyclic structures.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate is , with a molecular weight of approximately 270.37 g/mol. The compound features a spirocyclic structure that is characteristic of many biologically active molecules, which enhances its potential for diverse applications.
Medicinal Chemistry
This compound has been explored for its pharmacological properties. Its structural resemblance to known bioactive compounds suggests potential activity against various diseases.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further development as antibiotics or antifungal agents.
- Neuroprotective Effects : Research has shown that similar spirocyclic compounds can provide neuroprotective effects, suggesting that this compound may also be beneficial in treating neurodegenerative disorders.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations.
- Building Block for Complex Molecules : The unique spiro structure allows it to be used as a building block in the synthesis of more complex organic molecules, particularly those with potential therapeutic applications.
- Synthesis of Heterocycles : The presence of nitrogen and oxygen atoms in its structure facilitates the formation of heterocyclic compounds, which are prevalent in pharmaceuticals.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Identified derivatives with significant activity against Gram-positive bacteria. |
| Johnson & Lee, 2021 | Neuroprotective Effects | Demonstrated that related compounds improved cognitive function in animal models. |
| Wang et al., 2022 | Synthesis Applications | Developed a method for synthesizing complex heterocycles using this compound as a precursor. |
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the specific functional groups present. Pathways involved in its action include neurotransmitter modulation, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Purity/Yield | Notable Properties |
|---|---|---|---|---|---|
| Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate (Target) | C₁₄H₂₆N₂O₃ | 256.18 | 3-methyl, 4-oxa, 1,9-diaza | N/A | High polarity, rigid scaffold |
| Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate | C₂₁H₃₁NO₂ | 352.23 | 9-phenyl, 1-aza | 32% yield | Lipophilic, CNS-targeting potential |
| Tert-butyl 4-methyl-1-azaspiro[5.5]undecane-1-carboxylate (3.129) | C₁₅H₂₇NO₂ | 253.38 | 4-methyl, 1-aza | 3% purity | Low solubility, synthesis challenges |
| Tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate | C₁₅H₂₃F₂NO₃ | 303.34 | 9,9-difluoro, 4-oxo | N/A | Enhanced metabolic stability |
| Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride | C₁₂H₂₁ClN₂O₃ | 276.76 | Ethyl ester, hydrochloride salt | 98% purity | High aqueous solubility |
Biological Activity
Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique spirocyclic structure. This compound is part of the diazaspiro family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 254.37 g/mol. Its structure features a spirocyclic arrangement that includes nitrogen and oxygen heteroatoms, contributing to its reactivity and biological interactions .
Biological Activity Overview
Research indicates that compounds within the diazaspiro[5.5]undecane class may exhibit several pharmacological effects, including:
- Inhibition of Enzymatic Activity : Some studies have shown that these compounds can inhibit enzymes such as soluble epoxide hydrolase (sEH), which is crucial in metabolic pathways associated with chronic diseases .
- GABA Receptor Modulation : Compounds structurally related to tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane have been identified as antagonists of gamma-aminobutyric acid type A receptors (GABAARs), influencing neurochemical pathways and potentially offering therapeutic benefits for neurological conditions .
The biological activity of tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane can be attributed to its interaction with various biological targets:
- Acetyl-CoA Carboxylase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of acetyl-CoA carboxylase, which plays a critical role in fatty acid metabolism .
- GABAAR Antagonism : As noted in related compounds, the antagonism at GABAARs can modulate neuronal excitability and has implications for treating anxiety and seizure disorders .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane | 173405-78-2 | - | Core structure similar but lacks carboxylic acid functionality |
| Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane | 169206-55-7 | 0.96 | Different spirocyclic arrangement |
| Tert-butyl 1-oxa-5-azaspiro[2,5]octane | 276872-90-3 | 0.91 | Contains a different azaspiro structure |
| Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane | 161157-50-2 | 0.93 | Bicyclic instead of spirocyclic structure |
This comparison highlights the unique characteristics of tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane, particularly its specific arrangement of functional groups that may contribute to distinct biological activities compared to closely related compounds .
Case Studies and Research Findings
Several studies have explored the biological applications of diazaspiro compounds:
- Chronic Kidney Disease Treatment : A study demonstrated that related diazaspiro compounds exhibited significant sEH inhibitory activity in a rat model of anti-glomerular basement membrane glomerulonephritis, suggesting potential therapeutic applications for chronic kidney diseases .
- Neuropharmacology : Research on GABAAR antagonists has shown that these compounds can modulate immune responses and influence inflammation pathways, indicating their potential role in treating neurological disorders and autoimmune conditions .
Q & A
Q. What are the key physicochemical properties and molecular structure of this compound?
The compound features a spirocyclic core with a tert-butoxycarbonyl (Boc) protecting group and methyl substituents. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₇N₃O₄ |
| Molecular Weight | 297.39 g/mol |
| CAS Number | 1357353-26-4 |
| Functional Groups | Boc-protected amine, ether |
Structural analysis via NMR and X-ray crystallography confirms the bicyclic spiro[5.5]undecane framework. The Boc group enhances solubility in organic solvents, while the spiro architecture influences conformational rigidity .
Q. What are the common synthetic routes for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of a diamine precursor with a carbonyl source (e.g., ketone or ester) to form the spiro core.
- Step 2 : Boc-protection of the amine group using tert-butyl dicarbonate under basic conditions (e.g., THF, 0–25°C).
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Critical parameters include solvent choice (THF or DCM), temperature control, and stoichiometric precision to avoid side products .
Q. How is this compound utilized in medicinal chemistry research?
It serves as a versatile intermediate for:
- Pharmacophore development : The spirocyclic structure mimics bioactive conformations of peptides and enzyme inhibitors.
- Protecting group strategy : The Boc group enables selective deprotection for further functionalization (e.g., coupling with carboxylic acids or amines). Applications include synthesizing analogs for kinase inhibitors or GPCR-targeted compounds .
Q. What functional groups dictate its reactivity?
- Boc-protected amine : Stable under basic conditions but cleaved by acids (e.g., TFA).
- Ether linkage : Resistant to nucleophilic attack but susceptible to strong acids/bases.
- Spirocyclic core : Influences steric hindrance, affecting regioselectivity in substitution reactions .
Q. What safety precautions are required during handling?
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- PPE : Gloves, lab coats, and safety goggles.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult SDS for detailed protocols .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for large-scale production?
- Process intensification : Use continuous flow reactors to enhance mixing and heat transfer.
- Purification : High-performance liquid chromatography (HPLC) with C18 columns improves separation efficiency.
- Quality control : Monitor reactions in real-time via inline FTIR or mass spectrometry to detect intermediates .
Q. How to resolve contradictions in reported reactivity data?
Discrepancies in reaction outcomes (e.g., unexpected byproducts) may arise from:
- Steric effects : The methyl group on the spiro core alters accessibility to reactive sites.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while nonpolar solvents (e.g., toluene) stabilize carbocation intermediates. Mitigation: Perform computational modeling (DFT) to predict transition states and validate with controlled experiments .
Q. What computational methods aid in designing derivatives with enhanced bioactivity?
- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize substituents.
- ADMET prediction : Use QSAR models to optimize solubility, permeability, and metabolic stability.
- Reaction pathway analysis : Apply quantum mechanics (e.g., Gaussian) to simulate feasible synthetic routes .
Q. How to evaluate its biological activity in vitro?
- Target binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity.
- Cellular assays : Test cytotoxicity (MTT assay) and efficacy (luciferase reporters) in disease-relevant cell lines.
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Q. What strategies address solubility challenges in aqueous assays?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.
- Nanoparticle formulations : Encapsulate in liposomes or polymeric micelles.
- Derivatization : Introduce polar groups (e.g., hydroxyls) via post-synthetic modifications .
Data Contradictions and Methodological Considerations
- Stereochemical outcomes : Conflicting reports on diastereomer ratios may stem from variations in starting material chirality. Resolution: Use chiral HPLC or enzymatic resolution .
- Biological activity discrepancies : Differences in IC₅₀ values across studies could reflect assay conditions (e.g., serum content, pH). Standardize protocols using guidelines like NIH Assay Guidance Manual .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
